molecular formula C8H7FN2O B3351825 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 401567-11-1

5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B3351825
M. Wt: 166.15 g/mol
InChI Key: KUDXFSXOKPNJAF-UHFFFAOYSA-N
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Patent
US08877758B2

Procedure details

3.9 g 5-fluoro-1-methyl-1,3-dihydro-benzimidazole-2-one are suspended in 80 ml phosphorus oxychloride and the reaction mixture is stirred for 2 hours at reflux temperature. 50 ml diethylaniline are added. The reaction mixture is stirred for a further 10 minutes at reflux temperature and slowly mixed with ice water. The product is extracted with dichloromethane and purified by chromatography (silica gel, cyclohexane, methylene chloride/acetone 20/1). 1.4 g product are obtained as a solid. M.p=138-141° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[N:6]([CH3:10])[C:7](=O)[NH:8][C:4]=2[CH:3]=1.CCN(C1C=CC=CC=1)CC.P(Cl)(Cl)([Cl:26])=O>>[Cl:26][C:7]1[N:6]([CH3:10])[C:5]2[CH:11]=[CH:12][C:2]([F:1])=[CH:3][C:4]=2[N:8]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC1=CC2=C(N(C(N2)=O)C)C=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica gel, cyclohexane, methylene chloride/acetone 20/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC2=C(N1C)C=CC(=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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